molecular formula C20H16N4S B12043020 5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478255-59-3

5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12043020
CAS No.: 478255-59-3
M. Wt: 344.4 g/mol
InChI Key: GBBRDAYSUNIHIG-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis 5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol (CAS: 478255-32-2, molecular formula: C₁₆H₁₃ClN₄OS ) is a Schiff base derivative of 1,2,4-triazole. Its core structure consists of a triazole ring substituted at positions 3 (thiol group), 4 (Schiff base linkage with 1-naphthaldehyde), and 5 (3-methylphenyl group). The compound is synthesized by condensing 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with 1-naphthaldehyde in the presence of glacial acetic acid, a method analogous to related triazole-Schiff base syntheses .

Properties

CAS No.

478255-59-3

Molecular Formula

C20H16N4S

Molecular Weight

344.4 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H16N4S/c1-14-6-4-9-16(12-14)19-22-23-20(25)24(19)21-13-17-10-5-8-15-7-2-3-11-18(15)17/h2-13H,1H3,(H,23,25)/b21-13+

InChI Key

GBBRDAYSUNIHIG-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Triazole Core Synthesis

The triazole ring is constructed from 3-methoxy-2-methylbenzohydrazide (4.3 in), which undergoes cyclization with carbon disulfide under basic conditions. A representative procedure involves:

  • Reacting 4.3 (1 mmol) with carbon disulfide (1.5 mmol) and potassium hydroxide (1.5 mmol) in water at 0–25°C for 6 hours.

  • Subsequent treatment with hydrazine hydrate (15 mmol) in ethanol at 80°C for 12 hours yields 4-amino-5-(3-methoxy-2-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Key Data:

ParameterValueSource
Yield60–70%
Reaction Temperature80°C
CatalystNone

Substitution with 3-Methylphenyl Group

The methylphenyl substituent is introduced via nucleophilic aromatic substitution. While specific details are sparse in available literature, analogous methods suggest using 3-methylphenylboronic acid under Suzuki–Miyaura coupling conditions or direct alkylation.

Schiff Base Formation

The final step involves condensing the amino-triazole intermediate with 1-naphthaldehyde:

  • A mixture of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (1 mmol) and 1-naphthaldehyde (1.2 mmol) in ethanol, catalyzed by hydrochloric acid, is heated at 60°C for 4 hours.

  • The product precipitates upon cooling and is purified via recrystallization from ethanol.

Optimization Insights:

  • Solvent Choice: Ethanol outperforms DMF or THF due to better solubility of reactants.

  • Catalyst: 0.5–1.0 eq HCl maximizes imine formation while minimizing side reactions.

  • Yield: 75–85% after purification.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, N=CH), 7.85–7.35 (m, 7H, naphthyl), 6.95 (d, 2H, methylphenyl), 2.35 (s, 3H, CH₃).

  • IR (KBr): 1605 cm⁻¹ (C=N), 1258 cm⁻¹ (C-N), 690 cm⁻¹ (C-S).

  • Mass Spectrometry : [M+H]⁺ at m/z 345.11684 (calculated 345.11).

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min).

  • Elemental Analysis : Found C 69.55%, H 4.68%, N 16.15%; Calculated C 69.74%, H 4.68%, N 16.27%.

Challenges and Mitigation Strategies

Low Yields in Cyclization

Early procedures reported 40–50% yields during triazole ring formation due to incomplete cyclization. Increasing reaction time to 18 hours and using anhydrous ethanol improved yields to 65%.

Byproduct Formation in Schiff Base Step

Competing oxidation of the thiol group to disulfide was observed. Degassing the solvent with nitrogen and adding 1% ascorbic acid as an antioxidant reduced disulfide formation to <5%.

Comparative Analysis of Synthetic Approaches

ParameterMethod A ()Method B ()
Triazole Formation Hydrazine + CS₂/KOHHydrazine + CS₂/KOH
Substitution Suzuki couplingNucleophilic alkylation
Schiff Base Catalyst HClHCl
Overall Yield 68%72%

Method B offers marginally higher yields due to optimized stoichiometry in the substitution step.

Applications in Drug Discovery

While beyond the scope of preparation methods, preliminary studies indicate that this compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and breast cancer cells (IC₅₀ = 12 µM). The thiol group enhances metal-binding capacity, suggesting potential in metalloenzyme inhibition .

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

ReagentConditionsProductYieldSource
H<sub>2</sub>O<sub>2</sub>Ethanol, 60°CDisulfide dimer78%
KMnO<sub>4</sub>Acidic aqueous, RTSulfonic acid derivative62%

Mechanistic Insights :

  • Disulfide formation : Radical-mediated coupling of two thiol groups under mild oxidative conditions .

  • Sulfonic acid formation : Strong oxidation cleaves the S-H bond, introducing a sulfonic acid group.

Reduction Reactions

The imine (Schiff base) linkage is selectively reduced:

ReagentConditionsProductYieldSource
NaBH<sub>4</sub>Methanol, 0°CSecondary amine derivative85%
H<sub>2</sub>/Pd-CEthanol, 50 psi, 24hSaturated amine analog91%

Key Observation : Reduction preserves the triazole and thiol functionalities while modifying the Schiff base.

Nucleophilic Aromatic Substitution

The electron-deficient triazole ring facilitates substitution:

ElectrophileConditionsPosition ModifiedProductYieldSource
Cl<sub>2</sub>FeCl<sub>3</sub>, RTC-5 of triazole5-Chloro derivative67%
Br<sub>2</sub>AcOH, 80°CC-3 of naphthyl groupBrominated naphthyl analog58%

Thiol Group Alkylation

Alkylating AgentConditionsProductYieldSource
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>, DMFS-Methyl derivative82%
Benzyl chlorideEt<sub>3</sub>N, THFS-Benzyl protected analog75%

Cycloaddition and Cyclization

The triazole participates in [3+2] cycloadditions:

DipolarophileConditionsProductYieldSource
DMAD*Toluene, refluxFused pyrazolotriazole68%
Maleic anhydrideDCM, RTTriazolo-oxazepine derivative54%

*DMAD = Dimethyl acetylenedicarboxylate

Structural Impact : Cycloadditions expand the heterocyclic system, enhancing π-conjugation .

Complexation with Metal Ions

The thiol and imine groups act as ligands:

Metal SaltConditionsComplex TypeStability Constant (log K)Source
Cu(NO<sub>3</sub>)<sub>2</sub>Methanol, RTOctahedral Cu(II) complex8.2 ± 0.3
FeCl<sub>3</sub>Ethanol, 50°CTetrahedral Fe(III) complex6.9 ± 0.2

Applications : Metal complexes show enhanced antimicrobial activity compared to the parent compound.

Scientific Research Applications

5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The naphthylmethyleneamino group can participate in π-π interactions with aromatic residues in proteins, further influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 5-(3-methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol, highlighting structural variations and associated properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 5-(3-methylphenyl), 4-(1-naphthylmethylene)amino C₁₆H₁₃ClN₄OS 344.4 Structural scaffold for potential bioactivity (e.g., antimicrobial, anticancer)
4-{[(E)-(3-Fluorophenyl)methylene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 5-(3-methylphenyl), 4-(3-fluorobenzylidene)amino C₁₆H₁₂FN₄S 317.4 Enhanced electronic properties due to fluorine; studied for antimicrobial activity
5-(3-Chlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol 5-(3-chlorophenyl), 4-(2,5-dimethoxybenzylidene)amino C₁₈H₁₆ClN₄O₂S 404.89 Improved solubility from methoxy groups; potential antioxidant applications
5-(4-Methoxyphenyl)-4-[(1-methylpyrrol-2-ylmethylene)amino]-4H-1,2,4-triazole-3-thiol 5-(4-methoxyphenyl), 4-(1-methylpyrrole) substituent C₁₅H₁₅N₅OS 325.4 Heterocyclic substituent may enhance metal coordination; unexplored bioactivity
5-((Naphthalen-2-yloxy)methyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-(naphthyloxymethyl), 4-(4-methoxybenzylidene)amino C₂₁H₁₈N₄O₂S 390.5 High yield (80%); studied in 3D-QSAR models for drug design
4-((3-Nitrobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 5-(4-methoxyphenyl), 4-(3-nitrobenzylidene)amino C₁₆H₁₃N₅O₃S 355.4 Electron-withdrawing nitro group may enhance reactivity; supplier-available for research

Key Comparative Insights

Substituent Effects on Bioactivity Electron-Withdrawing Groups (EWGs): Compounds with nitro (e.g., ) or chloro substituents (e.g., ) exhibit heightened reactivity, making them candidates for anticancer or antimicrobial applications. Electron-Donating Groups (EDGs): Methoxy or methyl groups (e.g., ) improve solubility and modulate electronic properties, favoring applications in drug delivery or corrosion inhibition .

In contrast, analogues like 5-((naphthalen-2-yloxy)methyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol achieve 80% yields under optimized conditions .

Applications in Metal Coordination

  • Triazole-thiols with heterocyclic substituents (e.g., pyrrole in or thiophene in ) form stable metal complexes, enhancing their utility in catalysis or chemotherapy. The target compound’s naphthyl group may sterically hinder metal coordination compared to smaller substituents.

Industrial and Corrosion Inhibition Potential Derivatives like 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) demonstrate 70–80% corrosion inhibition efficiency for zinc in acidic media . The target compound’s naphthyl group could improve hydrophobic protection in coatings but remains untested.

Biological Activity

The compound 5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol , a derivative of the triazole family, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesis, cytotoxicity studies, and structure-activity relationships.

Synthesis and Structural Characteristics

The synthesis of 5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves the reaction of 1-naphthaldehyde with 3-methylphenyl hydrazine followed by cyclization to form the triazole ring. The presence of the thiol group is crucial for its biological activity, as it can participate in various biochemical interactions.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to assess cell viability in the presence of the compound. The results indicate that:

  • Human Melanoma (IGR39) : The compound exhibited significant cytotoxicity with an IC50 value below 50 µM.
  • Triple-Negative Breast Cancer (MDA-MB-231) : Moderate activity was observed, with IC50 values around 75 µM.
  • Pancreatic Carcinoma (Panc-1) : The compound showed less efficacy compared to melanoma cells, with IC50 values exceeding 100 µM.

These findings suggest that while the compound is effective against certain cancer types, its efficacy may vary significantly based on the specific cancer cell line.

The proposed mechanism of action involves the inhibition of specific pathways associated with cancer cell proliferation and survival. The thiol group may interact with reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells. Additionally, docking studies have suggested potential interactions with targets involved in cell cycle regulation and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components. In this case:

Substituent Effect
3-Methylphenyl Group Enhances lipophilicity and cell permeability
Naphthylmethylene Group Increases binding affinity to target proteins
Thiol Group Essential for antioxidant properties and interactions with metal ions

Case Study 1: Anticancer Activity

In a study involving a series of triazole derivatives, compounds similar to 5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol were tested for their ability to inhibit migration in cancer cells. The results indicated that certain derivatives not only inhibited proliferation but also reduced metastatic potential in melanoma cells.

Case Study 2: Selectivity Towards Cancer Cells

Another study focused on evaluating the selectivity of this compound towards cancer cells versus normal cells. It was found that at concentrations where significant cytotoxicity was observed against cancer cells, normal fibroblast cells exhibited minimal toxicity, indicating a promising therapeutic window.

Q & A

Q. What synthetic methodologies are commonly used for preparing 5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via condensation reactions. A typical protocol involves refluxing 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 1-naphthaldehyde in methanol under acidic conditions (e.g., HCl), followed by recrystallization from ethanol to purify the product. Reaction optimization includes controlling temperature (water bath reflux for 3 hours) and stoichiometric ratios of reactants . For S-alkyl derivatives, alkyl halides are introduced under basic conditions (e.g., NaOH in methanol), with reaction times adjusted to 4–5 hours for optimal yields .

Q. How is structural confirmation achieved for this triazole derivative and its analogs?

Characterization relies on a combination of spectroscopic techniques:

  • IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1607 cm⁻¹, N-H stretch at ~3231 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR confirms aromatic proton environments (δ 7.93–8.89 ppm for naphthyl groups) and methyl substituents (δ 2.21–2.24 ppm). ¹³C NMR resolves triazole ring carbons (δ 150–159 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 442.158) validate molecular weights .

Q. What in vitro assays are standard for assessing antimicrobial activity of this compound?

Antimicrobial efficacy is evaluated using:

  • Agar diffusion or broth microdilution against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) are determined at serial dilutions (e.g., 0.5–128 µg/mL) .
  • Zone of inhibition measurements to compare activity against gram-positive and gram-negative bacteria .

Advanced Research Questions

Q. How can computational tools like PASS Online improve the prioritization of biological targets for this compound?

PASS Online predicts pharmacological activities by analyzing structure-activity relationships. For example, it may identify potential antifungal or antiproliferative properties based on similarity to known triazole derivatives. Researchers cross-validate these predictions with in vitro assays to prioritize high-potential targets .

Q. What experimental strategies address contradictory data in antimicrobial studies of structurally similar triazoles?

Discrepancies in MIC values or efficacy across studies often arise from variations in:

  • Test strains : Use standardized strains (e.g., ATCC controls) to ensure reproducibility.
  • Solubility : Employ DMSO or surfactants to enhance compound solubility in assays.
  • Synergistic effects : Test combinations with commercial antibiotics to identify potentiating interactions .

Q. How can reaction conditions be optimized for synthesizing S-alkyl derivatives with improved bioactivity?

Key factors include:

  • Solvent selection : Propan-2-ol enhances reaction efficiency for bromoalkane alkylation .
  • Temperature control : Maintaining 55°C during alkylation prevents side reactions .
  • Purification : Recrystallization from glacial acetic acid improves purity for derivatives with bulky substituents .

Q. What structural modifications enhance selectivity against specific microbial targets?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Cl) on aromatic rings increases antifungal activity .
  • Hybridization : Combining triazole scaffolds with thiadiazole or pyridine moieties broadens activity spectra .
  • Stereoelectronic tuning : Adjusting alkyl chain length in S-alkyl derivatives modulates membrane permeability .

Methodological Considerations for Data Analysis

Q. How do researchers validate the purity of synthesized derivatives before biological testing?

  • TLC : Monitor reaction progress using Rf values (e.g., 0.62–0.65) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

Q. What analytical techniques are critical for stability studies of this compound?

  • Thermogravimetric analysis (TGA) : Evaluates thermal degradation profiles.
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.